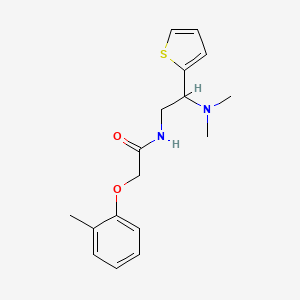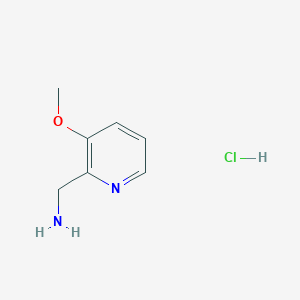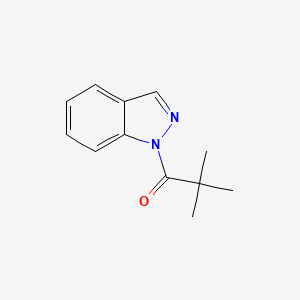![molecular formula C10H13ClN4 B2874118 Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride CAS No. 1803587-22-5](/img/structure/B2874118.png)
Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride is a polytriazolylamine ligand. It stabilizes Cu (I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Synthesis Analysis
The synthesis of this compound involves complex reactions. For instance, the complexes [ (tbta)Co (μ-CA -2H)Co (tbta) (CH 3 CN)] (BF 4) 21 and [ (tbta)Co (μ-OH) 2 Co (tbta)] (BF 4) 42 were synthesized and characterized by X-ray crystallography, SQUID magnetometry, and NMR spectroscopy .Molecular Structure Analysis
The molecular structure of this compound was characterized by X-ray crystallography, SQUID magnetometry, and NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound are complex. For example, it has been found to be involved in reactions with Cu (I) ions, enhancing its catalytic effect in the azide-acetylene cycloaddition .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 132-143 °C and it is stored at a temperature of -20°C .Applications De Recherche Scientifique
Corrosion Inhibition
Triazole derivatives, including compounds similar to Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride, have been investigated for their effectiveness as corrosion inhibitors. A study by Chaitra et al. (2015) explored the use of triazole Schiff bases as mild steel corrosion inhibitors in acid media. Their research demonstrated that these compounds exhibit significant inhibition efficiency, which increases with concentration. The inhibitors were found to adsorb onto the metal surface following the Langmuir isotherm model, indicating their potential as effective corrosion inhibitors in industrial applications (Chaitra, Mohana, & Tandon, 2015).
Organic Light-Emitting Diodes (OLEDs)
In the field of organic electronics, triazole derivatives have been utilized in the development of solution-processible bipolar molecules for OLEDs. Ge et al. (2008) synthesized bipolar molecules bearing hole-transporting triphenylamine and electron-transporting benzimidazole moieties, demonstrating their utility in fabricating phosphorescent OLEDs with improved performance. This research highlights the role of triazole-based compounds in enhancing the efficiency of OLED devices, offering pathways for the development of more advanced organic electronic components (Ge et al., 2008).
Antimicrobial Activities
The antimicrobial properties of triazole derivatives have been extensively studied. Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some of these compounds exhibited good to moderate activities against various microorganisms, suggesting their potential as antimicrobial agents. This line of research contributes to the search for new antimicrobial compounds to combat resistant pathogens (Bektaş et al., 2007).
Synthesis and Applications in Medicinal Chemistry
Triazole compounds are also prominent in medicinal chemistry due to their versatile biological activities. For instance, the synthesis and evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides have led to inhibitors of cancer cell growth, demonstrating the potential of triazole derivatives in the development of new anticancer agents. Compounds synthesized using copper-catalyzed azide-alkyne cycloaddition exhibited significant inhibitory activity against breast tumor cells, underlining the importance of triazole frameworks in drug development (Stefely et al., 2010).
Mécanisme D'action
Target of Action
The primary target of Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride is Copper (I) ions . Copper (I) ions play a crucial role in various biochemical reactions, particularly in the azide-acetylene cycloaddition .
Mode of Action
This compound, also known as a polytriazolylamine ligand, interacts with its target by stabilizing Copper (I) ions . It prevents the disproportionation and oxidation of Copper (I) ions, thereby enhancing their catalytic effect in the azide-acetylene cycloaddition .
Biochemical Pathways
The compound is involved in the azide-acetylene cycloaddition pathway . By stabilizing Copper (I) ions, it enhances the catalytic effect of these ions in the cycloaddition of azides and alkynes . This reaction is a key step in the synthesis of triazoles, a class of compounds with various applications in medicinal chemistry and material science .
Pharmacokinetics
The compound is known to be a solid at room temperature . Its bioavailability, distribution, metabolism, and excretion would depend on various factors, including its formulation, route of administration, and individual patient characteristics.
Result of Action
The stabilization of Copper (I) ions by this compound results in an enhanced catalytic effect in the azide-acetylene cycloaddition . This leads to the efficient synthesis of triazoles, which can have various molecular and cellular effects depending on their specific structures and targets .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other substances . For instance, the compound is stable at -20°C . Moreover, it can enhance the catalytic effect of Copper (I) ions in the azide-acetylene cycloaddition without requiring an inert atmosphere or anhydrous conditions .
Safety and Hazards
Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride is classified as Aquatic Chronic 4 according to the Hazard Statements. It may cause skin irritation, serious eye irritation, and respiratory irritation. Personal Protective Equipment such as dust mask type N95 (US), Eyeshields, and Gloves are recommended .
Propriétés
IUPAC Name |
1-phenyl-N-(2H-triazol-4-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.ClH/c1-2-4-9(5-3-1)6-11-7-10-8-12-14-13-10;/h1-5,8,11H,6-7H2,(H,12,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZDPOYRDCRIRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=NNN=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-{[(4-methoxyphenyl)methyl]carbamoyl}-N-(4-methylphenyl)methanecarbonimidoyl cyanide](/img/structure/B2874038.png)

![(Z)-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2874042.png)
![methyl (2E)-3-[(1,3,4-thiadiazol-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate](/img/structure/B2874044.png)

![2-(2-Methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)-N-[1-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2874046.png)
![N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B2874048.png)

![5-(4-Ethoxy-phenyl)-7-methyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2874050.png)
![8-(3-hydroxypropyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2874051.png)
![N,4-diisobutyl-1-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2874055.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2874058.png)
